N-allyl-2-chloro-4,6-dimethyl-5-nitronicotinamide
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Overview
Description
N-allyl-2-chloro-4,6-dimethyl-5-nitronicotinamide is an organic compound with a complex structure that includes an allyl group, a chloro substituent, and a nitro group attached to a nicotinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-chloro-4,6-dimethyl-5-nitronicotinamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 2-chloro-4,6-dimethyl-5-nitronicotinic acid.
Activation: The carboxylic acid group is activated using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form an intermediate.
Amidation: The intermediate is then reacted with allylamine to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-chloro-4,6-dimethyl-5-nitronicotinamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Addition: The allyl group can participate in addition reactions, such as hydroboration-oxidation, to form alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Addition: Borane (BH3) followed by hydrogen peroxide (H2O2) for hydroboration-oxidation.
Major Products
Reduction: Formation of N-allyl-2-chloro-4,6-dimethyl-5-aminonicotinamide.
Substitution: Formation of N-allyl-2-amino-4,6-dimethyl-5-nitronicotinamide.
Addition: Formation of this compound alcohol derivatives.
Scientific Research Applications
N-allyl-2-chloro-4,6-dimethyl-5-nitronicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-allyl-2-chloro-4,6-dimethyl-5-nitronicotinamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro and allyl groups can also participate in binding interactions with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-allyl-2-chloro-4-nitrobenzamide: Similar structure but lacks the dimethyl groups.
N-allyl-2-methyl-3-nitrobenzamide: Similar structure but with different substitution patterns.
N-allyl-4-chloro-2,5-dimethoxybenzenesulfonamide: Similar structure but with different functional groups.
Uniqueness
N-allyl-2-chloro-4,6-dimethyl-5-nitronicotinamide is unique due to the presence of both chloro and nitro groups on the nicotinamide backbone, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H12ClN3O3 |
---|---|
Molecular Weight |
269.68 g/mol |
IUPAC Name |
2-chloro-4,6-dimethyl-5-nitro-N-prop-2-enylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H12ClN3O3/c1-4-5-13-11(16)8-6(2)9(15(17)18)7(3)14-10(8)12/h4H,1,5H2,2-3H3,(H,13,16) |
InChI Key |
KYDHMEBWSNRUMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C(=O)NCC=C |
Origin of Product |
United States |
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